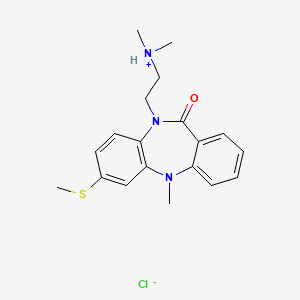

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-5-methyl-7-methylthio-, hydrochloride

Description

This compound is a hydrochloride salt of a tricyclic dibenzodiazepine derivative featuring a 7-methylthio substitution, a 5-methyl group, and a 2-(dimethylamino)ethyl side chain at position 10. Structurally, it is closely related to dibenzepin hydrochloride (CAS 315-80-0), a known psychostimulant, but distinguished by the addition of the 7-methylthio (-SMe) moiety . Its synthesis likely follows pathways analogous to other dibenzodiazepinones, such as Buchwald-Hartwig coupling or cyclization reactions involving o-phenylenediamine precursors .

Properties

CAS No. |

78110-19-7 |

|---|---|

Molecular Formula |

C19H24ClN3OS |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

dimethyl-[2-(11-methyl-2-methylsulfanyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C19H23N3OS.ClH/c1-20(2)11-12-22-17-10-9-14(24-4)13-18(17)21(3)16-8-6-5-7-15(16)19(22)23;/h5-10,13H,11-12H2,1-4H3;1H |

InChI Key |

YSNBGPBROFQBRJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=C1C=C(C=C3)SC)CC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic transformations starting from substituted benzophenone derivatives or related aromatic amines. The key steps include:

- Formation of the diazepinone ring via cyclization.

- Introduction of the 2-(dimethylamino)ethyl side chain at the 10-position.

- Installation of methyl and methylthio groups at the 5- and 7-positions.

- Conversion to the hydrochloride salt for stability and pharmaceutical use.

Detailed Synthetic Route

Industrial Scale Preparation

Industrial synthesis follows similar steps but optimized for yield, purity, and cost-effectiveness. Key features include:

- Use of continuous flow reactors for cyclization and alkylation steps.

- Catalytic hydrogenation or palladium-catalyzed steps where applicable.

- Multi-stage purification including solvent extraction, recrystallization, and chromatographic techniques.

- Strict control of reaction parameters (temperature, pH, pressure) to maximize product quality.

Example Research Synthesis and Data

A representative synthesis reported in medicinal chemistry literature involves:

- Starting from 2-aminobenzophenone derivatives with methyl and methylthio groups.

- Cyclization with methylamine under reflux in ethanol.

- Alkylation with 2-(dimethylamino)ethyl chloride in the presence of potassium carbonate in acetone.

- Final salt formation by bubbling dry HCl gas into a methanolic solution of the free base.

- Purification by recrystallization from ethanol or ethyl acetate.

Yields : Typically 70–85% over the multi-step process.

Purity : >97% as confirmed by HPLC analysis.

Melting Point : 210–215°C (hydrochloride salt).

This method is supported by analytical techniques including NMR, IR, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Optimization

| Reaction Step | Typical Conditions | Optimization Notes |

|---|---|---|

| Cyclization | Reflux in ethanol, 80–100°C | Time and temperature optimized to minimize byproducts |

| Alkylation | Room temperature to 60°C, 12–24 h | Use of polar aprotic solvents improves yield |

| Methylthio substitution | Mild heating, inert atmosphere | Avoids oxidation of sulfur group |

| Salt formation | Room temperature, controlled HCl | Ensures complete conversion without decomposition |

Analytical and Quality Control Data

| Parameter | Method | Specification/Result |

|---|---|---|

| Purity | HPLC | >97% |

| Structural Confirmation | NMR (1H, 13C), MS | Matches expected spectra |

| Melting Point | DSC/Thermal analysis | 210–215°C (hydrochloride salt) |

| Residual Solvents | GC-MS | Below ICH limits |

| Elemental Analysis | CHNS | Consistent with molecular formula |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Chemical Reactions Analysis

The compound undergoes several key reaction types:

Oxidation

Involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction

Uses reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents to modify functional groups.

Substitution

Replacement of functional groups (e.g., halogens, alkylating agents) via nucleophilic or electrophilic mechanisms. Catalysts like palladium may facilitate these reactions.

Alkylation/Methylation

Common in synthesis steps to introduce substituents, requiring alkylating agents and controlled temperatures .

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO₄ | Controlled temperature, acidic/basic media |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvents (e.g., THF, DCM) |

| Substitution | Halogens (Cl₂, Br₂), alkylating agents | Catalysts (Pd, Pt), reflux conditions |

| Alkylation/Methylation | Alkyl halides, methylating agents | Alkaline conditions (e.g., NaH, K₂CO₃) |

Major Products Formed

The compound’s reactivity leads to diverse products:

-

Oxidation : Hydroxylated derivatives (e.g., ketone or alcohol formation).

-

Reduction : Amine or alcohol derivatives (e.g., reduction of ketones).

-

Substitution : Halogenated or alkylated derivatives (e.g., replacement of methylthio group).

-

Alkylation/Methylation : Additional alkylated or methylated substituents.

Reaction Pathways

Synthesis typically involves multiple steps:

-

Core Formation : Construction of the dibenzodiazepine ring system via cyclization reactions .

-

Functionalization : Introduction of substituents (e.g., dimethylaminoethyl side chain) via alkylation or nucleophilic substitution .

-

Hydrochloride Salt Formation : Conversion of the base compound to its hydrochloride salt for enhanced stability.

Comparative Reaction Data

While direct data for this compound is limited, studies on similar dibenzodiazepine derivatives highlight trends:

Key Observations

-

The methylthio group at position 7 may influence reactivity and stability, potentially undergoing oxidation or substitution.

-

Hydrochloride salt formation ensures solubility and compatibility with biological systems.

-

Reaction conditions (e.g., solvent choice, catalysts) critically affect product purity and yield .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent, particularly as a selective inhibitor of checkpoint kinase 1 (Chk1). Chk1 is crucial in cell cycle regulation and has been targeted in cancer therapies.

Case Study: Chk1 Inhibition

A series of derivatives of 5H-Dibenzo(b,e)(1,4)diazepin-11-one were synthesized and evaluated for their ability to inhibit Chk1. For instance, compound 46d demonstrated significant enzymatic activity against Chk1 while exhibiting low cytotoxicity. This compound increased the cytotoxicity of camptothecin by 19-fold in SW620 cancer cells, indicating its potential as an adjunct therapy in cancer treatment .

Neuropharmacology

The compound's ability to modulate neurotransmitter activity makes it a candidate for treating neurological disorders. Research suggests that it may influence pathways involving serotonin and norepinephrine, which are critical for mood stabilization and anxiety reduction.

Anticancer Activity

Research has shown that derivatives of this compound exhibit anti-proliferative effects against various cancer cell lines. One derivative demonstrated potent tumor growth inhibition with IC50 values ranging from 0.71 to 7.29 μM across multiple cell lines .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 9a | A549 (Lung) | 0.71 | Induces apoptosis |

| 9a | MDAMB-231 (Breast) | 7.29 | Cell cycle arrest (G2/M phase) |

Synthesis and Production

The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one typically involves multi-step reactions, including cyclization of appropriate precursors under controlled conditions. Advanced techniques such as continuous flow reactors are being explored to optimize yield and purity for industrial applications .

Synthetic Route Example

A common method includes the reaction of 2-aminobenzophenone with methylamine followed by cyclization to form the diazepinone structure.

Table 3: Synthesis Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Cyclization | 2-Aminobenzophenone + Methylamine | Controlled temperature |

| Purification | Recrystallization + Chromatography | Pharmaceutical standards |

Mechanism of Action

The mechanism of action of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-5-methyl-7-methylthio-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The 7-methylthio group in the target compound is unique among the listed analogs.

- Clozapine’s piperazinyl group confers strong antipsychotic activity via serotonin (5-HT2A) and dopamine (D2/D4) receptor antagonism, whereas the target compound’s dimethylaminoethyl side chain may favor adrenergic or histaminergic interactions .

- The triazole-diazepinone hybrid demonstrates superior anticancer activity (IC50 0.71 μM vs. 5-fluorouracil’s 3.47 μM), highlighting the impact of heterocyclic additions on biological potency .

Impurity Profiles

Pharmacopeial standards (e.g., USP31) limit related dibenzodiazepine impurities in clozapine to ≤0.1–0.6%, emphasizing the need for rigorous purification in synthesis . The target compound’s 7-methylthio group may reduce the formation of 8-chloro derivatives common in clozapine synthesis.

Biological Activity

5H-Dibenzo(b,e)(1,4)diazepin-11-one derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This compound, specifically 10,11-dihydro-10-(2-(dimethylamino)ethyl)-5-methyl-7-methylthio-, hydrochloride, demonstrates potential therapeutic effects across various domains, particularly in cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 5H-Dibenzo(b,e)(1,4)diazepin-11-one is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound modulates neurotransmitter receptors in the brain, influencing serotonin and norepinephrine pathways. This modulation can lead to mood stabilization and anxiety reduction.

- Kinase Inhibition : Notably, derivatives of this compound have been identified as selective inhibitors of checkpoint kinase 1 (Chk1), which plays a critical role in cell cycle regulation. Inhibition of Chk1 can enhance the efficacy of chemotherapeutic agents like camptothecin by increasing cytotoxicity against cancer cells .

Biological Activity Overview

The following table summarizes key biological activities associated with 5H-Dibenzo(b,e)(1,4)diazepin-11-one derivatives:

Case Study 1: Chk1 Inhibition and Cancer Therapy

A study focused on a series of 5H-Dibenzo(b,e)(1,4)diazepin-11-one derivatives demonstrated that compound 46d exhibited potent enzymatic activity against Chk1 kinase while maintaining low cytotoxicity. The compound significantly increased the cytotoxicity of camptothecin by 19-fold against SW620 cancer cells. Pharmacokinetic studies indicated a moderate bioavailability of 20% in mice .

Case Study 2: Neuropharmacological Potential

Research exploring the effects of this compound on neurotransmitter release showed that it could effectively modulate serotonin levels, suggesting its potential as a treatment for depression and anxiety disorders. The specific interactions with serotonin receptors were characterized through binding affinity studies.

Synthesis and Derivatives

The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one typically involves several steps including:

- Formation of the Core Structure : Utilizing advanced techniques such as continuous flow reactors to optimize yield.

- Functionalization : Modifying functional groups to enhance biological activity and target specificity.

Derivatives have been synthesized to explore variations in biological activity based on structural modifications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do they align with modern green chemistry principles?

- Methodological Answer : Traditional synthesis of dibenzazepine derivatives often involves Friedel-Crafts alkylation or cyclization reactions using halogenated intermediates, as described in historical literature . However, recent advancements employ palladium(II)-catalyzed cyclization/addition methods in eco-friendly solvents (e.g., ethyl acetate/water mixtures) to improve atom economy and reduce hazardous waste. For example, a similar dibenzazepine derivative was synthesized via Pd-catalyzed cross-coupling with arylboronic acids at 100°C in a sealed tube, yielding 79% after column chromatography (PE:EA = 30:1) . Researchers should compare solvent choices, catalyst loading, and reaction scalability when designing synthetic pathways.

Q. How can researchers characterize the compound’s purity and structural integrity for reproducibility?

- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm for aromatic systems), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and H/C NMR to verify substituent positions. For sulfur-containing analogs (e.g., 7-methylthio group), elemental analysis or X-ray crystallography may resolve ambiguities in regiochemistry. Ensure solvent purity and internal standards (e.g., TMS for NMR) to avoid artifacts .

Q. What are the hypothesized mechanisms of action for this compound based on structural analogs?

- Methodological Answer : The dimethylaminoethyl side chain suggests potential CNS activity, as seen in tricyclic antidepressants (e.g., dibenzoxepine derivatives). Computational docking studies using serotonin or dopamine receptor models (PDB IDs: 5I6X, 6CM4) can predict binding affinity. Validate hypotheses via in vitro receptor-binding assays (e.g., radioligand displacement in HEK293 cells expressing target receptors) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and enantiomeric purity in large-scale synthesis?

- Methodological Answer : Use design-of-experiments (DoE) approaches to test variables:

- Catalyst : Pd(OAc) vs. PdCl(PPh) (0.5–5 mol%).

- Solvent : Polar aprotic solvents (DMF, DMSO) vs. green alternatives (Cyrene, 2-MeTHF).

- Temperature : 80–120°C gradients in microwave-assisted reactors.

Monitor reaction progress via TLC (silica GF254) and isolate intermediates via flash chromatography. For enantioselective synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation .

Q. What strategies exist for modifying the dimethylaminoethyl group to enhance metabolic stability?

- Methodological Answer : Replace the dimethylamino group with bioisosteres (e.g., piperazinyl, morpholinyl) via N-alkylation using NaH in DMF or dioxane . For example, 10-(3-dimethylaminopropyl)-2,7-diazaphenothiazine analogs were synthesized by reacting primary amines with alkyl chlorides under basic conditions . Evaluate metabolic stability in liver microsomes (human/rat) with LC-MS/MS quantification of parent compound depletion.

Q. How can researchers assess the compound’s environmental impact using frameworks like Project INCHEMBIOL?

- Methodological Answer : Follow the INCHEMBIOL protocol to study:

- Environmental fate : Hydrolysis half-life (pH 5–9), photodegradation under UV light (λ = 254 nm).

- Ecotoxicology : Acute toxicity in Daphnia magna (EC) and algal growth inhibition (OECD 201).

- Bioaccumulation : LogP (shake-flask method) and BCF (bioconcentration factor) in zebrafish .

Data Contradiction & Validation

Q. How can discrepancies in reported bioactivity data across studies be resolved?

- Methodological Answer :

- Replicate assays : Use standardized protocols (e.g., NIH Psychoactive Drug Screening Program) to test cytotoxicity (MTT assay) and receptor affinity in parallel.

- Control variables : Validate cell line authenticity (STR profiling) and solvent effects (DMSO ≤0.1%).

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d, forest plots) to harmonize data from heterogeneous studies .

Analytical & Methodological Tools

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.6 µm, 50 × 2.1 mm) with 0.1% formic acid in HO/MeCN gradients. Monitor transitions for [M+H] (calc. ~450 Da) and fragment ions (e.g., m/z 315, 287).

- Sample prep : Solid-phase extraction (HLB cartridges) for plasma/brain homogenates. Validate recovery (≥70%) and matrix effects (<15%) per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.